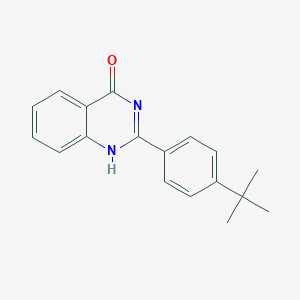

2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The base structure is a quinazolinone system, a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The substituents are numbered according to the priority of functional groups and ring positions.

The IUPAC name is derived as follows:

- Quinazolin-4(1H)-one forms the parent structure, indicating a pyrimidin-4-one ring fused to a benzene ring.

- The 2-position of the quinazolinone core is substituted with a 4-tert-butylphenyl group.

- The 1,4-dihydro designation specifies partial saturation at the 1 and 4 positions of the pyrimidinone ring.

Thus, the full systematic name is 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one . Its molecular formula is $$ \text{C}{18}\text{H}{18}\text{N}_{2}\text{O} $$, with a molecular weight of 278.3 g/mol. The canonical SMILES representation (CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2) and InChIKey (QTABKBZRAZXDQK-UHFFFAOYSA-N) further validate its structural uniqueness.

Molecular Architecture: Benzene and Quinazolinone Ring Systems

The compound’s architecture consists of two interconnected ring systems:

- Benzene Ring : A fully aromatic six-membered carbon ring with delocalized π-electrons.

- Quinazolinone Core : A fused bicyclic system combining a benzene ring and a partially saturated pyrimidin-4(3H)-one ring.

Key Structural Features:

- Positional Substitution : The tert-butyl group ($$-\text{C}(\text{CH}{3}){3}$$) is attached to the para position of the benzene ring substituent at the 2-position of the quinazolinone.

- Hydrogenation Pattern : The 1,4-dihydro designation indicates two single bonds in the pyrimidinone ring (at N1-C2 and C4-N3), reducing aromaticity compared to fully unsaturated quinazoline.

- Planarity : The quinazolinone core exhibits near-planarity due to conjugation between the carbonyl group and adjacent nitrogen atoms, stabilizing the structure via resonance.

Table 1: Bond Lengths and Angles in the Quinazolinone Core

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C4=O | 1.23 | |

| N1-C2 | 1.38 | |

| C2-N3 | 1.32 | |

| Benzene C-C avg. | 1.40 |

Stereochemical Considerations in the Dihydroquinazolinone Core

The 1,4-dihydroquinazolinone system introduces partial saturation, which influences stereoelectronic properties:

- Non-Chirality : No chiral centers exist in the molecule due to symmetry in the tert-butylphenyl substituent and planar quinazolinone core.

- Conformational Rigidity : The fused ring system restricts rotation about the N1-C2 and C4-N3 bonds, enforcing a rigid bicyclic conformation.

- Torsional Strain : Steric hindrance between the tert-butyl group and adjacent hydrogen atoms may induce minor deviations from planarity, though computational studies suggest minimal strain.

Tautomerism and Resonance Stabilization Phenomena

The quinazolinone core exhibits lactam-lactim tautomerism , a dynamic equilibrium critical to its electronic structure and reactivity:

Lactam-Lactim Equilibrium:

- Lactam Form (Keto) : Dominant in polar solvents, characterized by a carbonyl group at C4 and a single bond at N3-C4.

- Lactim Form (Enol) : Favored in non-polar media, featuring a hydroxyl group at C4 and a double bond at N3-C4.

Resonance Stabilization:

Delocalization of π-electrons across the quinazolinone ring generates resonance hybrids:

特性

IUPAC Name |

2-(4-tert-butylphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11H,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABKBZRAZXDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351303 | |

| Record name | ST50050588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59455-93-5 | |

| Record name | ST50050588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One typically involves the condensation of 4-tert-butylbenzaldehyde with anthranilic acid, followed by cyclization. The reaction is usually carried out under acidic or basic conditions, with common reagents including hydrochloric acid or sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified functional groups.

科学的研究の応用

Antiviral Activity

Recent studies have demonstrated that compounds within the quinazolinone family, including 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one, exhibit potent antiviral activity against viruses such as Dengue and Zika.

Case Study

A specific case study reported that certain analogs of this compound achieved over 99% inhibition of Zika virus replication at 10 μM. This highlights the potential for developing effective antiviral agents based on the dihydroquinazoline scaffold .

Insecticidal and Acaricidal Properties

The compound has been evaluated for its insecticidal and acaricidal properties, particularly as part of the fenazaquin family, which is recognized for its effectiveness against various agricultural pests.

Efficacy Against Pests

Studies indicate that fenazaquin and its derivatives exhibit contact and ovicidal activity against a broad spectrum of mites affecting crops like grapes. The compound's ability to disrupt pest life cycles makes it a valuable tool in integrated pest management strategies .

Field Trials

Field trials have shown that applying formulations containing this compound leads to significant reductions in pest populations while maintaining crop health. Such results underscore its utility in sustainable agriculture practices .

Treatment of Parasitic Infections

The compound has also been investigated for its potential as a treatment for parasitic infections, particularly those caused by Trypanosoma brucei.

Inhibition of Trypanosoma brucei

Research has identified this class of compounds as effective inhibitors of Trypanosoma brucei's target enzyme, TryR (Trypanothione reductase). The binding studies revealed that these compounds induce conformational changes in the enzyme that enhance their inhibitory potency .

Research Findings

A comprehensive study demonstrated that specific analogs showed low micromolar IC50 values against TryR, indicating strong potential for development into therapeutic agents for human African trypanosomiasis (HAT). The low molecular weight and favorable pharmacokinetic properties further enhance their attractiveness for drug development .

Summary Table: Applications of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One

| Application Area | Activity Type | Specific Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Over 99% inhibition against Zika virus at 10 μM |

| Insecticidal/Acaricidal | Contact and ovicidal activity | Effective against mites in agricultural settings |

| Treatment of Parasitic Infections | Inhibition of TryR | Low micromolar IC50 values against Trypanosoma brucei |

作用機序

The mechanism of action of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

類似化合物との比較

Structural Analogs in the Quinazolinone Family

Quinazolinone derivatives share a bicyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One with structurally related compounds:

Key Observations :

- Substituent Impact : The tert-butyl group in the target compound confers superior hydrophobic interactions compared to smaller substituents (e.g., phenyl or chloro). This enhances binding to TNKS2’s hydrophobic active site, reducing IC50 values by ~4-fold relative to the 4-chlorophenyl analog .

- Ring Saturation: The fully aromatic quinazolinone core (as in the target compound) exhibits greater planarity and rigidity than tetrahydroquinazolinones, favoring π-π stacking with aromatic residues in proteins .

Physicochemical Properties

- Thermodynamic Stability : Crystallographic data (SHELX-refined structures) confirm that the tert-butyl group minimizes steric clashes in protein binding pockets, stabilizing ligand-receptor complexes .

生物活性

2-(4-Tert-Butylphenyl)-1,4-dihydroquinazolin-4-one is a compound belonging to the class of dihydroquinazolinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly its antiproliferative, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical formula of 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one is . The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Antiproliferative Activity

Dihydroquinazolinones are noted for their potential as anticancer agents. Studies have demonstrated that 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one exhibits significant antiproliferative effects against various human cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining the cytotoxicity of various dihydroquinazolinones, this compound was tested on HeLa (cervical), MCF7 (breast), and K562 (leukemia) cell lines. The results indicated:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 17.1 |

| MCF7 | 31.5 |

| K562 | 25.3 |

The MTT assay revealed that treatment with 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one resulted in notable cytotoxicity at concentrations of 1, 25, 50, and 100 μM. Further analysis using live-dead fluorescent assays confirmed increased apoptosis in treated cells .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Dihydroquinazolinones have been reported to inhibit inflammatory pathways effectively.

Experimental Findings

In vivo studies involving carrageenan-induced rat paw edema demonstrated that compounds similar to 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one exhibited substantial anti-inflammatory effects:

| Compound | % Inhibition |

|---|---|

| Compound A | 54.24% |

| Compound B | 39.02% |

These results suggest that derivatives of dihydroquinazolinones can serve as potential anti-inflammatory agents comparable to established drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of dihydroquinazolinones has also been explored. Compounds in this class have shown activity against various bacterial strains.

Screening Results

A screening for antibacterial activity revealed that several dihydroquinazolinone derivatives exhibited promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several compounds:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings highlight the potential application of dihydroquinazolinones in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One with high purity?

- Methodological Answer :

- Use a two-step condensation reaction involving tert-butylphenyl isocyanate and anthranilic acid derivatives under inert atmosphere (N₂/Ar).

- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation.

- Purify via recrystallization in ethanol/water (7:3 v/v) to remove unreacted tert-butylphenyl groups. Validate purity with ¹H NMR (DMSO-d₆) and LC-MS (m/z calculated for C₁₈H₂₀N₂O: 296.16; observed: 296.2 [M+H]⁺).

- Critical parameters: Temperature control (±2°C), stoichiometric excess of isocyanate (1.2:1 molar ratio), and pH stabilization (6.5–7.0) to minimize side products .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Perform comparative analysis of spectral databases (e.g., PubChem, SciFinder) to identify outliers.

- Replicate synthesis under standardized conditions (e.g., solvent, temperature) and re-acquire spectra.

- Use DFT-based computational NMR/IR simulations (e.g., Gaussian 16) to cross-validate experimental peaks. For example, discrepancies in aromatic proton shifts (δ 7.2–7.8 ppm) may arise from solvent polarity effects .

Advanced Research Questions

Q. How to design experiments to assess the environmental fate of 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One in aquatic systems?

- Methodological Answer :

- Phase 1 : Determine hydrolysis kinetics at pH 4–9 (25°C) using LC-MS/MS quantification.

- Phase 2 : Evaluate photodegradation under simulated sunlight (Xe lamp, λ > 290 nm) with TiO₂ as a catalyst.

- Phase 3 : Model bioaccumulation potential using OECD 305 guidelines with zebrafish (Danio rerio) and measure bioconcentration factors (BCFs).

- Key Data : Half-life (t₁/₂) in water (e.g., 14–28 days at pH 7), major degradation products (e.g., tert-butylphenol derivatives), and log Kow (estimated: 3.1±0.2) .

Q. What strategies can reconcile conflicting in vitro vs. in vivo toxicity data for this compound?

- Methodological Answer :

- Hypothesis Testing : Determine if discrepancies arise from metabolic activation (e.g., cytochrome P450-mediated transformations).

- Method :

Perform hepatic microsome assays (human/rat) to identify metabolites.

Compare cytotoxicity (IC₅₀) in HepG2 cells vs. in vivo LD₅₀ in rodents.

Use PBPK modeling to extrapolate in vitro results to whole-organism toxicity.

- Example : If in vitro IC₅₀ = 50 μM but in vivo LD₅₀ = 200 mg/kg, check for protein-binding effects or metabolite detoxification pathways .

Methodological Framework Table

Critical Analysis of Contradictions

- Spectral Data Conflicts : Discrepancies in NMR shifts (e.g., δ 7.5 ppm vs. δ 7.3 ppm for aromatic protons) may stem from solvent deuteration levels (DMSO-d₆ vs. CDCl₃) or paramagnetic impurities .

- Toxicity Variability : In vitro assays often overlook tissue-specific metabolism. For example, renal clearance of metabolites may reduce in vivo toxicity despite high in vitro potency .

Guiding Principles for Advanced Research

- Theoretical Linkage : Frame studies within the "source-to-impact" continuum (e.g., environmental release → biotic uptake → human health effects) to align with systems toxicology frameworks .

- Methodological Rigor : Use triangulation (experimental, computational, field data) to resolve data inconsistencies, as seen in long-term environmental projects like INCHEMBIOL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。